Cas no 64269-06-3 (1-Phenylamino-cyclohexanecarbonitrile)
1-Phenylamino-cyclohexanecarbonitrile Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanecarbonitrile,1-(phenylamino)-
- 1-(phenylamino)Cyclohexanecarbonitrile
- 1-Anilinocyclohexanecarbonitrile
- 1-Phenylamino-cyclohexanecarbonitrile
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- MDL: MFCD08166730
- Inchi: InChI=1S/C13H16N2/c14-11-13(9-5-2-6-10-13)15-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-10H2
- InChI Key: PLWMXJKEKOKJQU-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)NC2(CCCCC2)C#N
Computed Properties
- Exact Mass: 200.13148
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 35.82
1-Phenylamino-cyclohexanecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P319653-100mg |
1-Phenylamino-cyclohexanecarbonitrile |
64269-06-3 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P319653-500mg |
1-Phenylamino-cyclohexanecarbonitrile |
64269-06-3 | 500mg |
$ 210.00 | 2022-06-03 | ||
| TRC | P319653-1g |
1-Phenylamino-cyclohexanecarbonitrile |
64269-06-3 | 1g |
$ 320.00 | 2022-06-03 | ||
| Apollo Scientific | OR300759-1g |
1-Cyano-1-(phenylamino)cyclohexane |
64269-06-3 | 1g |
£120.00 | 2023-09-02 | ||
| abcr | AB337686-1 g |
1-Phenylamino-cyclohexanecarbonitrile; 95% |
64269-06-3 | 1g |
€191.10 | 2023-04-26 | ||
| abcr | AB337686-5 g |
1-Phenylamino-cyclohexanecarbonitrile; 95% |
64269-06-3 | 5g |
€590.90 | 2023-04-26 | ||
| Enamine | EN300-25432-0.05g |
1-(phenylamino)cyclohexane-1-carbonitrile |
64269-06-3 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
| Enamine | EN300-25432-0.1g |
1-(phenylamino)cyclohexane-1-carbonitrile |
64269-06-3 | 95.0% | 0.1g |
$25.0 | 2025-02-20 | |
| Enamine | EN300-25432-0.25g |
1-(phenylamino)cyclohexane-1-carbonitrile |
64269-06-3 | 95.0% | 0.25g |
$36.0 | 2025-02-20 | |
| Enamine | EN300-25432-0.5g |
1-(phenylamino)cyclohexane-1-carbonitrile |
64269-06-3 | 95.0% | 0.5g |
$56.0 | 2025-02-20 |
1-Phenylamino-cyclohexanecarbonitrile Suppliers
1-Phenylamino-cyclohexanecarbonitrile Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 1-Phenylamino-cyclohexanecarbonitrile
Introduction to 1-Phenylamino-cyclohexanecarbonitrile (CAS No: 64269-06-3)
1-Phenylamino-cyclohexanecarbonitrile, identified by the Chemical Abstracts Service Number (CAS No) 64269-06-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a nitrile group and an amino-substituted cyclohexane ring, has garnered attention due to its structural complexity and potential biological activities. The combination of a phenyl ring with an amino group enhances its interactability with biological targets, making it a valuable scaffold for drug discovery.
The chemical structure of 1-Phenylamino-cyclohexanecarbonitrile consists of a cyclohexane core substituted with a phenylamino group at the 1-position and a nitrile group at the 2-position. This arrangement imparts unique electronic and steric properties, which can be exploited in the design of novel therapeutic agents. The presence of both electron-withdrawing and electron-donating groups in close proximity allows for tunable reactivity, making this compound a versatile building block in synthetic chemistry.
In recent years, there has been growing interest in the development of small molecules that can modulate neurotransmitter systems. The cyclohexane ring in 1-Phenylamino-cyclohexanecarbonitrile provides a rigid framework that can mimic natural bioactive molecules, while the phenylamino group offers opportunities for further derivatization to enhance binding affinity. This compound has been explored as a potential precursor in the synthesis of ligands for receptors involved in central nervous system (CNS) disorders.
One of the most compelling aspects of 1-Phenylamino-cyclohexanecarbonitrile is its utility in medicinal chemistry. Researchers have leveraged its structural features to develop analogs with improved pharmacokinetic properties. For instance, modifications to the phenyl ring or the cyclohexane core have led to compounds with enhanced solubility and reduced metabolic clearance. These advancements are crucial for optimizing drug candidates for clinical translation.
The nitrile group in 1-Phenylamino-cyclohexanecarbonitrile also plays a pivotal role in its reactivity. Nitriles are known to participate in various chemical transformations, including hydrolysis to carboxylic acids and reduction to amides. These reactions make nitrile-containing compounds valuable intermediates in organic synthesis. In pharmaceutical applications, the nitrile group can serve as a handle for further functionalization, allowing chemists to tailor the properties of derived compounds.
The synthesis of 1-Phenylamino-cyclohexanecarbonitrile typically involves multi-step organic reactions, starting from commercially available precursors. One common approach involves the reaction of cyclohexanone with phenylamine followed by cyanation. Advances in catalytic methods have enabled more efficient and scalable syntheses, reducing the environmental impact and cost associated with producing this compound.
In academic research, 1-Phenylamino-cyclohexanecarbonitrile has been used as a model compound to study enzyme mechanisms and develop new synthetic strategies. Its structural features make it an excellent candidate for probing interactions with enzymes such as cytochrome P450s, which are involved in drug metabolism. Understanding these interactions is critical for designing drugs with improved safety profiles and reduced side effects.
The potential applications of 1-Phenylamino-cyclohexanecarbonitrile extend beyond CNS disorders. Preliminary studies suggest that it may have utility in treating inflammatory conditions by modulating immune responses. The ability to fine-tune its structure allows researchers to explore various therapeutic pathways, making it a promising candidate for further investigation.
The development of novel pharmaceuticals relies heavily on access to high-quality starting materials like 1-Phenylamino-cyclohexanecarbonitrile. Its commercial availability is crucial for both academic institutions and pharmaceutical companies engaged in drug discovery. Suppliers specializing in fine chemicals ensure that researchers have access to pure and well-characterized compounds, facilitating rapid progress in medicinal chemistry.
The future prospects for 1-Phenylamino-cyclohexanecarbonitrile are bright, given its versatility and potential therapeutic applications. As synthetic methodologies continue to evolve, new derivatives will likely be developed with enhanced properties tailored for specific diseases or conditions. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating these findings into effective treatments.
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